CID 1267396
Description
CID 1267396 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities . Such entries also cross-reference external databases (e.g., ChEBI, KEGG, CAS) to enhance interoperability . Researchers often leverage PubChem data for drug discovery, toxicology studies, and comparative analyses with structurally or functionally analogous compounds .
Properties
InChI |
InChI=1S/C4H2ClN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWLECIBCYADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 1267396” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure a consistent and high-yield production. The optimization of reaction conditions and the use of advanced technologies are essential to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 1267396” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
The compound “CID 1267396” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 1267396” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for its application in drug development and other therapeutic areas.
Comparison with Similar Compounds
Research Findings and Challenges
- Structural analogs of this compound with higher Tanimoto coefficients (>0.7) often exhibit improved target binding due to conserved functional groups .
- LogP discrepancies between analogs may explain variations in membrane permeability and toxicity profiles .
- Data gaps : The absence of experimental bioactivity data for this compound in the provided evidence underscores the need for targeted assays to validate computational predictions .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 1267396’s mechanism of action?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:
- Population: In vitro cell lines or animal models relevant to this compound’s biological activity.
- Intervention: Dose-dependent exposure to this compound.
- Comparison: Control groups treated with a placebo or analogous compound.
- Outcome: Quantitative biomarkers (e.g., enzyme inhibition, gene expression changes).
- Time: Short-term vs. long-term effects.
Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific goals .
Q. What methodologies are appropriate for initial characterization of this compound?
- Methodological Answer : Prioritize multi-modal analytical techniques :
- Spectroscopic Analysis : NMR and FTIR for structural elucidation.
- Chromatographic Methods : HPLC or GC-MS for purity assessment.
- Thermal Analysis : DSC/TGA to study stability.
Combine primary data with systematic literature reviews (using PRISMA guidelines) to identify gaps in existing studies .
Q. How to design a literature review strategy for this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics").
- Step 2 : Filter results by publication date (last 10 years) and peer-reviewed journals.
- Step 3 : Organize findings thematically (e.g., synthesis, biological activity, toxicity) and critically evaluate methodological rigor .
Advanced Research Questions
Q. How to address discrepancies in experimental data when studying this compound’s biochemical pathways?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under identical conditions to isolate variables (e.g., pH, temperature).
- Meta-Analysis : Pool data from independent studies to identify trends or outliers.
- Advanced Modeling : Use computational tools (e.g., molecular docking, QSAR) to validate hypotheses about conflicting results .
Q. What strategies optimize the reproducibility of this compound synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Follow ACS Guidelines for experimental reporting (e.g., precise reagent quantities, reaction times).
- Collaborative Validation : Share protocols with independent labs for cross-verification.
- Parameter Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst concentration, solvent polarity) .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s systemic effects?
- Methodological Answer :
- Data Harmonization : Apply bioinformatics pipelines (e.g., KEGG pathway analysis) to align datasets.
- Network Analysis : Use tools like Cytoscape to map interactions between this compound and biomolecules.
- Machine Learning : Train models to predict dose-response relationships or off-target effects .
Methodological Frameworks and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
